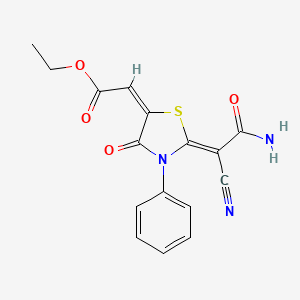

(E)-ethyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Description

The compound (E)-ethyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a thiazolidinone derivative characterized by a conjugated enamine-cyano-oxoethylidene substituent at position 2 and a phenyl group at position 3 of the thiazolidinone core. Its stereochemistry (E/Z configuration) and electronic properties are critical for its biological activity, particularly in anticancer applications . Structural elucidation via X-ray crystallography and NMR spectroscopy confirms its geometric isomerism and intramolecular hydrogen bonding, which stabilize the planar conformation .

Properties

IUPAC Name |

ethyl (2E)-2-[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-2-23-13(20)8-12-15(22)19(10-6-4-3-5-7-10)16(24-12)11(9-17)14(18)21/h3-8H,2H2,1H3,(H2,18,21)/b12-8+,16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFAXHKSHVHXKS-VRDXCEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 329.33 g/mol. Its structure features a thiazolidinone core, which is known for various pharmacological activities.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit anticancer activity by targeting specific pathways involved in tumor growth. For instance, substituted thiazolidinones have shown effectiveness as antagonists of the αvβ3 integrins, which are critical in cancer metastasis and angiogenesis . In vitro studies have demonstrated that certain thiazolidinone derivatives can inhibit cancer cell proliferation at micromolar concentrations, suggesting potential for development as anticancer agents.

Antimicrobial Activity

Thiazolidinone compounds are also being investigated for their antimicrobial properties. Studies have reported that these compounds can act against various bacterial strains by inhibiting specific protein-protein interactions essential for bacterial virulence . The mechanism of action often involves disrupting the type III secretion system (T3SS) in pathogens like Salmonella typhimurium, which is crucial for their infectivity .

Anti-inflammatory Effects

The compound's structural features may lend it anti-inflammatory properties as well. Research has indicated that thiazolidinones can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of substituents on the thiazolidinone core in enhancing selectivity and potency against cancer cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazolidinones against S. epidermidis. It was found that specific derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections . The research underscored the potential of these compounds as novel antimicrobial agents.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents, stereochemistry, and conjugation patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Differences

Sulfanylidene derivatives (e.g., ) exhibit higher lipophilicity (XLogP3 = 4.9) due to bromophenyl and thione groups, favoring membrane permeability .

Synthesis Routes :

- The target compound requires precise control of geometric isomerism during synthesis, whereas analogs like ’s derivative utilize simpler DMF-DMA-mediated formylation .

- One-pot methods () offer higher stereoselectivity but lower yields compared to multi-step protocols .

Biological Activity: The target compound and ’s analog both show moderate cytotoxicity, likely due to thiazolidinone’s ability to inhibit kinases or tubulin polymerization . Sulfanylidene derivatives (–16) are associated with antibacterial and antidiabetic activities, suggesting substituent-dependent mechanism shifts .

Crystallographic Data: The target compound’s planar structure (confirmed via X-ray) contrasts with the twisted conformation of ’s cyclopentylideneamino derivative, which exhibits C–H⋯O interactions in packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.